2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24N6O3 and its molecular weight is 468.517. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed efficient methodologies for synthesizing novel series of triazolopyrimidine derivatives, emphasizing their structural diversity and potential for biological applications. For instance, Chauhan and Ram (2019) demonstrated an efficient synthesis of a series of triazolopyrimidine derivatives, showcasing their antibacterial and antifungal activities. Their work highlights the compound's role in advancing antimicrobial research (Chauhan & Ram, 2019). Similarly, Gilava et al. (2020) synthesized a series of triazolopyrimidine derivatives, evaluating their antimicrobial and antioxidant activities, further underscoring the compound's utility in developing new therapeutic agents (Gilava et al., 2020).
Biological Evaluation
The biological evaluation of triazolopyrimidine derivatives has yielded promising results in various studies. For example, the research by Desenko et al. (1998) into the cyclocondensation of triazolopyrimidine with hydroxylamine and hydrazine has opened new avenues for creating compounds with potential pharmaceutical applications (Desenko et al., 1998). Additionally, Marley, Wright, and Preston (1989) synthesized triazolopyrimidinium betaines and investigated their reactions, providing valuable insights into the chemical behavior and potential applications of these compounds (Marley, Wright, & Preston, 1989).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of triazolopyrimidine derivatives have been a significant focus, with studies demonstrating their efficacy against various pathogens. El‐Kazak and Ibrahim (2013) synthesized novel polynuclear pyrido and thiazolo triazolopyridines, showing their potent antimicrobial activity, highlighting the compound's potential in addressing antibiotic resistance (El‐Kazak & Ibrahim, 2013).
Advanced Synthesis Techniques
Advancements in synthesis techniques have facilitated the exploration of triazolopyrimidine derivatives' potential. Youssef et al. (2012) reported on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, employing both conventional and microwave-assisted methods. This study underscores the importance of innovative synthesis approaches in discovering new compounds with biological significance (Youssef et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
Related compounds, such as 1,2,4-triazolo[1,5-a]pyridines, are known to bind to their targets, leading to various biological activities .
Biochemical Pathways
Related compounds have been shown to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown potent antitumor activities . They act on different targets, such as tubulin, LSD1, and CDK2 .
Cellular Effects
Related 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit the growth of MCF-7 cells .
Molecular Mechanism
Related 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to act on different targets, such as tubulin, LSD1, and CDK2 .
Properties
IUPAC Name |
2,7-bis(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-16-22(25(33)29-17-9-8-14-27-15-17)23(18-10-4-6-12-20(18)34-2)32-26(28-16)30-24(31-32)19-11-5-7-13-21(19)35-3/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYKXRNFPMNUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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